N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide
Overview
Description
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H29F2N3O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.22278350 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropane-containing compounds have been extensively studied for their medicinal properties. For example, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have shown significant inhibition against various carbonic anhydrase isoenzymes, suggesting potential applications in designing inhibitors for these enzymes (Boztaş et al., 2015). Similarly, cyclopropylcarboxamides related to cis-permethrin have been synthesized and evaluated for their larvicidal properties, indicating the potential for developing new insecticides (Taylor et al., 1998).
Organic Synthesis and Chemical Properties
In organic chemistry, cyclopropane motifs are of interest due to their unique reactivity and potential for creating complex molecular architectures. The Chan-Lam cyclopropylation reaction has been developed as a scalable and convenient method for introducing cyclopropane-heteroatom linkages, important in medicinal chemistry campaigns (Derosa et al., 2018). This highlights the role of cyclopropane derivatives in facilitating the synthesis of complex molecules for pharmaceutical applications.
Biochemical Applications
Cyclopropane-containing molecules have been explored for their interactions with biological targets. For instance, investigations into the interactions of DEET and novel repellents with mosquito odorant receptors have identified carboxamides as effective inhibitors, suggesting cyclopropane derivatives' potential in developing new insect repellents (Grant et al., 2020).
Properties
IUPAC Name |
N-cyclopropyl-1-[1-[(E)-3-(2,3-difluorophenyl)prop-2-enoyl]piperidin-4-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N3O2/c24-20-3-1-2-16(22(20)25)4-7-21(29)28-14-10-19(11-15-28)27-12-8-17(9-13-27)23(30)26-18-5-6-18/h1-4,7,17-19H,5-6,8-15H2,(H,26,30)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXHQDWCSNFAI-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C=CC4=C(C(=CC=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)/C=C/C4=C(C(=CC=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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